molecular formula C9H12BBrClNO2S B13565544 4-Bromo-2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole

4-Bromo-2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole

Cat. No.: B13565544
M. Wt: 324.43 g/mol
InChI Key: VXPPVBJXTBNOQC-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole is a heterocyclic compound that contains bromine, chlorine, and boron atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole typically involves the reaction of 4-bromo-2-chloro-5-methylpyridine with a boronic acid derivative under specific conditions. One common method involves the use of tetrakis(triphenylphosphine)palladium(0) as a catalyst in a mixture of methanol, water, and benzene, followed by heating at reflux for 16 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.

    Coupling Reactions: The boronic acid moiety allows for Suzuki-Miyaura coupling reactions with aryl or vinyl halides.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Coupling Reactions: Palladium catalysts and bases such as sodium carbonate are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl halides can produce biaryl compounds.

Scientific Research Applications

4-Bromo-2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.

    Material Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole is not well-documented. its reactivity is primarily due to the presence of the boronic acid moiety, which can participate in various coupling reactions. The molecular targets and pathways involved would depend on the specific application and the nature of the compounds it interacts with.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole is unique due to the presence of the boronic acid moiety, which allows for specific coupling reactions that are not possible with other similar compounds. This makes it a valuable building block in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C9H12BBrClNO2S

Molecular Weight

324.43 g/mol

IUPAC Name

4-bromo-2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole

InChI

InChI=1S/C9H12BBrClNO2S/c1-8(2)9(3,4)15-10(14-8)5-6(11)13-7(12)16-5/h1-4H3

InChI Key

VXPPVBJXTBNOQC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(S2)Cl)Br

Origin of Product

United States

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